molecular formula C15H10ClNO2 B1436749 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol CAS No. 648896-38-2

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

Cat. No. B1436749
CAS RN: 648896-38-2
M. Wt: 271.7 g/mol
InChI Key: LYSTVVWUURZPGM-UHFFFAOYSA-N
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Description

“5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .


Synthesis Analysis

The compound can be synthesized by Pd-CuI catalyzed Sonogashira-type cross-coupling of 8-(benzyloxy)-5-chloro-7-iodoquinoline and 8-(benzyloxy)-5,7-diiodoquinoline with 1-ethynylbenzene . The coupling products were smoothly debenzylated by boron trichloride in dichloromethane to afford the corresponding products in good yields .


Molecular Structure Analysis

The molecular formula of “5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is C15H10ClNO2. The molecular weight is 271.7 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound is involved in Sonogashira-type cross-coupling reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 179.603 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Applications

Quinoline derivatives, including “5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol”, have been shown to possess significant antibacterial properties. They are being explored for their potential to treat bacterial infections, particularly those caused by strains resistant to conventional antibiotics .

Anti-inflammatory Applications

These compounds also exhibit anti-inflammatory effects and are being studied for their potential use in treating inflammatory diseases. The specific mechanisms through which they exert these effects are an active area of research .

Anticancer Applications

Quinoline derivatives are being investigated for their anticancer activities. They may work by interfering with the proliferation of cancer cells or inducing apoptosis. Research is ongoing to determine their efficacy and safety in cancer treatment .

Anthelmintic Applications

The anthelmintic properties of quinoline derivatives make them candidates for treating parasitic worm infections. Studies are looking into their effectiveness against various helminth species .

Antidiabetic Applications

Some quinoline derivatives have shown promise in managing diabetes, possibly through effects on insulin secretion or glucose metabolism. This is a promising area for the development of new antidiabetic drugs .

Antifungal Applications

These compounds also have antifungal properties and could be used to develop treatments for fungal infections, which are a significant concern due to the rising incidence of resistance to existing antifungal agents .

Antiprotozoal Applications

Quinoline derivatives have been used to treat protozoal infections like malaria. Research is expanding into other protozoal diseases, exploring the full therapeutic potential of these compounds .

Photovoltaic Applications

In the field of materials science, quinoline derivatives are being explored for their use in third-generation photovoltaics. They may play a role in the development of more efficient and sustainable solar cells .

properties

IUPAC Name

5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSTVVWUURZPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70739198
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol

CAS RN

648896-38-2
Record name 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70739198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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